2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide
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Description
2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C18H20N6O3S2 and its molecular weight is 432.52. The purity is usually 95%.
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Biological Activity
2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide, with the CAS number 887347-79-7, is a compound that has attracted attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N6O3S2 with a molecular weight of 446.6 g/mol. The structure features a tetrazole ring, an isopropylphenyl group, and a sulfamoylphenyl acetamide moiety, which contribute to its biological properties.
Property | Value |
---|---|
CAS Number | 887347-79-7 |
Molecular Formula | C₁₉H₂₂N₆O₃S₂ |
Molecular Weight | 446.6 g/mol |
Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole and sulfamoyl groups are known to facilitate interactions with enzymes or receptors, potentially modulating their activity. This interaction is crucial for its proposed therapeutic effects.
Biological Evaluations
Recent studies have evaluated the compound's activity against various biological targets:
- Inhibition of Carbonic Anhydrases (CAs) : The compound has been tested as an inhibitor of human carbonic anhydrase isoforms, particularly CA IX and CA XII. These enzymes are implicated in tumor progression and metastasis. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibitory effects on CA IX with IC50 values ranging from 51.6 to 99.6 nM .
- Antitumor Activity : In cell viability assays conducted on cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer), compounds related to this structure showed a reduction in cell viability under hypoxic conditions, indicating potential antitumor properties .
- Anti-inflammatory Activity : The sulfamoyl group suggests possible anti-inflammatory effects. Compounds containing sulfonamide moieties have been reported to exhibit anti-inflammatory properties through inhibition of inflammatory mediators.
Case Study 1: Inhibition of CA IX
A study focused on the synthesis and evaluation of derivatives similar to this compound demonstrated that certain modifications led to enhanced inhibitory activity against CA IX. The structure–activity relationship (SAR) indicated that specific substitutions significantly increased potency against this enzyme, highlighting the importance of structural variations in developing effective inhibitors .
Case Study 2: Antitumor Efficacy
In a comparative study involving various sulfonamide derivatives, the compound was shown to inhibit tumor growth in xenograft models, supporting its potential use in cancer therapy. The mechanism involved reversing acidification in the tumor microenvironment, which is often associated with tumor progression .
Properties
IUPAC Name |
2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S2/c1-12(2)13-3-7-15(8-4-13)24-18(21-22-23-24)28-11-17(25)20-14-5-9-16(10-6-14)29(19,26)27/h3-10,12H,11H2,1-2H3,(H,20,25)(H2,19,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJUBAQZTKMKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.